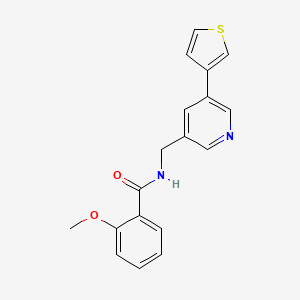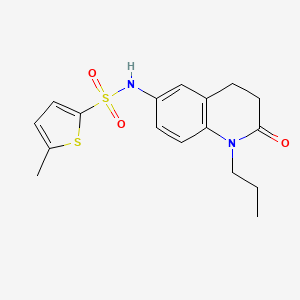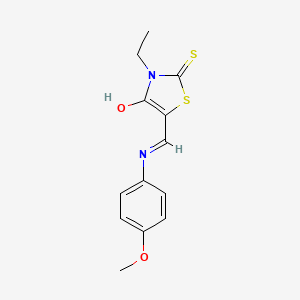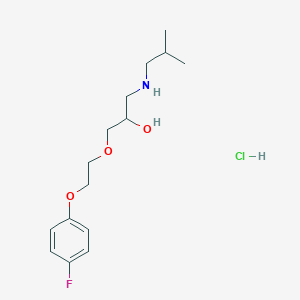
2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with varying yields. For instance, the synthesis of a PET imaging agent involved a 9-step process starting from 2,6-difluorobenzoic acid, resulting in a 1% overall chemical yield . Another compound, a chemosensor for silver ions, was synthesized without detailed synthetic steps provided . These examples suggest that the synthesis of complex benzamide derivatives can be challenging and may require optimization for better yields.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using techniques such as X-ray diffraction and spectroscopy . These studies provide detailed information on bond lengths, angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecules. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), complement experimental data and help predict molecular properties .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. For example, the presence of a methoxy group can lead to reactions such as demethylation . The benzamide moiety is a common feature in bioactive compounds and can undergo various chemical transformations, which may be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using a range of techniques. For instance, different polymorphs of a benzamide derivative were distinguished by their thermal behavior and spectroscopic properties . The molecular electrostatic potential (MEP) maps and frontier molecular orbitals provide insights into the electronic properties of these molecules, which are important for understanding their reactivity and interactions with biological targets .
Scientific Research Applications
Neuroleptic Activity : A study by Iwanami et al. (1981) involved the synthesis and evaluation of benzamides, including compounds similar to 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, for neuroleptic activity. They found that certain benzamides showed promising results in inhibiting stereotyped behavior in rats, indicating potential use in treating psychosis (Iwanami et al., 1981).
Anticancer Properties : Mohan et al. (2021) synthesized a series of benzamides, including derivatives of pyridin-3-yl benzamide, and tested them against various human cancer cell lines. They reported moderate to good anticancer activity, suggesting that compounds similar to this compound could have potential applications in cancer treatment (Mohan et al., 2021).
Anti-Inflammatory Agents : Research by Moloney (2001) indicated the synthesis of compounds structurally related to this compound, targeting novel molecules as potential anti-inflammatory agents. This indicates possible applications in the development of new anti-inflammatory drugs (Moloney, 2001).
Imaging in Cancers : Wang et al. (2013) focused on synthesizing benzamide derivatives for use as potential PET agents in imaging B-Raf(V600E) in cancers. This suggests that compounds like this compound could be useful in diagnostic imaging in oncology (Wang et al., 2013).
Quality Control of Pharmaceutical Compounds : A study by Ye et al. (2012) involved the separation of imatinib mesylate and related substances, including compounds similar to the one . This research suggests potential applications in pharmaceutical quality control (Ye et al., 2012).
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through covalent or non-covalent interactions . The compound may also undergo various transformations in different environments to achieve controlled action .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The environment can significantly influence the action, efficacy, and stability of “2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-5-3-2-4-16(17)18(21)20-10-13-8-15(11-19-9-13)14-6-7-23-12-14/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMJYMJDIKPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)





![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)


![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

